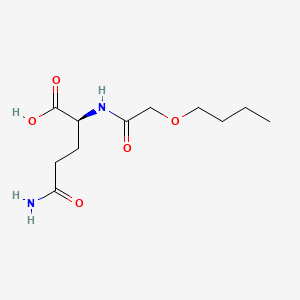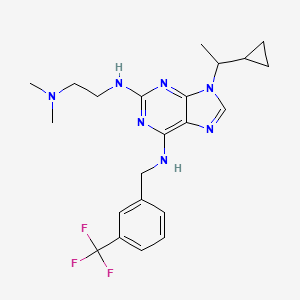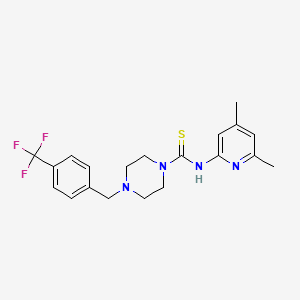
Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique
Use in Peptide/Peptoid Conformation Elucidation Studies : Novel 3,4-fused tryptophan analogues, including Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, were synthesized for use in peptide/peptoid conformation elucidation studies. These derivatives have a ring that limits the conformational flexibility of the side chain while leaving both amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).
Action on Cancer Cells as LDH-A Inhibitors : A head-to-head study of N-hydroxyindole-2-carboxylates (NHI) and malonic derivatives (Mal) as LDH-A inhibitors was conducted. Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, a methyl ester belonging to the NHI class, displayed optimal properties in cell-based assays, proving to be an efficient anti-glycolytic agent against cancer cells (Granchi et al., 2013).
In Synthesis of Conformationally Constrained Tryptophan Derivatives : The compound was used in the synthesis of novel 3,4-fused tryptophan analogues for peptide/peptoid conformation studies. These derivatives, by bridging the α-carbon and the 4-position of the indole ring, limit the conformational flexibility of the side chain (Horwell et al., 1995).
In Selective Aerobic Oxidation of Alcohols : It acted as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. A variety of primary and secondary allylic and benzylic alcohols were oxidized into corresponding α,β-unsaturated carbonyl compounds in good yields without affecting non-allylic alcohols (Shen et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
NHI-2, also known as Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, is a potent inhibitor of Lactate Dehydrogenase A (LDH-A) . LDH-A is a key enzyme necessary to sustain glycolysis, the major pathway used by many cancer cells for cell growth and proliferation .
Mode of Action
NHI-2 interacts with LDH-A, reducing its activity and thereby disrupting the glycolytic pathway . This interaction leads to a decrease in lactate production, a key component of the Warburg effect observed in many cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by NHI-2 is glycolysis . By inhibiting LDH-A, NHI-2 disrupts this pathway, leading to a reduction in lactate production. This can have downstream effects on the energy production and survival of cancer cells, particularly those that rely heavily on glycolysis for their energy needs .
Pharmacokinetics
This suggests that it may have good bioavailability, allowing it to effectively reach and interact with its target, LDH-A .
Result of Action
The inhibition of LDH-A by NHI-2 leads to a reduction in lactate production in cells . This can inhibit the growth of cancer cells, particularly those that rely on glycolysis for energy production . For instance, NHI-2 has been shown to inhibit the growth of pancreatic cancer LPC006 and PANC-1 cells .
Action Environment
The efficacy of NHI-2 can be influenced by the environment within the cell. For example, NHI-2 has been shown to be more effective under hypoxic conditions, which are often present within tumors . This is likely due to the reliance of cancer cells on glycolysis under these conditions, making them more susceptible to LDH-A inhibition .
Propriétés
IUPAC Name |
methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFWRWCZNXINO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)


![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)


![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)


